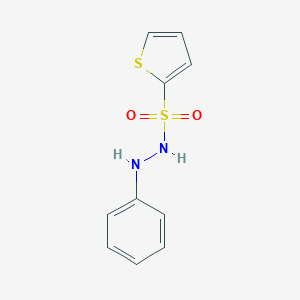![molecular formula C23H16N2O3S3 B280789 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide is a chemical compound with potential therapeutic properties. This compound is also known as TAK-242 and has been extensively studied for its ability to modulate the immune response.
作用机制
TAK-242 inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, which are necessary for the activation of downstream signaling pathways. TAK-242 has been shown to specifically inhibit TLR4 signaling, without affecting other TLRs or the signaling pathways of other receptors.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the inflammatory response. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using TAK-242 in lab experiments is its specificity for TLR4 signaling. This allows researchers to study the effects of TLR4 signaling without affecting other signaling pathways. Additionally, TAK-242 has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. One limitation of using TAK-242 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on TAK-242. One area of research is the development of TAK-242 analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the effects of TAK-242 on other signaling pathways and receptors. Additionally, TAK-242 has been shown to have potential therapeutic applications for the treatment of cancer, stroke, and traumatic brain injury, which warrants further investigation.
合成方法
The synthesis of TAK-242 involves the reaction of 4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form TAK-242. The synthesis of TAK-242 is a multi-step process that requires careful attention to detail to ensure a high yield of the final product.
科学研究应用
TAK-242 has been extensively studied for its ability to modulate the immune response. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the activation of the innate immune response. TLR4 signaling is also involved in the production of cytokines, which are involved in the inflammatory response. TAK-242 has been shown to inhibit the production of cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
分子式 |
C23H16N2O3S3 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-23-17-9-2-1-8-16(17)18(25-31(27,28)21-11-5-13-29-21)14-20(23)30-19-10-3-6-15-7-4-12-24-22(15)19/h1-14,25-26H |
InChI 键 |
RIOZDJKKJVLSOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
